molecular formula C10H14N2O3 B8321322 2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol

2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol

Cat. No.: B8321322
M. Wt: 210.23 g/mol
InChI Key: ODHJFBCIWAORTB-UHFFFAOYSA-N
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Description

2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol is a nitroaromatic compound featuring an ethanol backbone substituted with an ethylamino group linked to a 3-nitrophenyl moiety. The compound’s physicochemical properties (e.g., solubility, melting point) are inferred from structurally related nitroaromatics, such as 1-(3-nitrophenyl)ethanone (m.p. ~167°C) .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(N-ethyl-3-nitroanilino)ethanol

InChI

InChI=1S/C10H14N2O3/c1-2-11(6-7-13)9-4-3-5-10(8-9)12(14)15/h3-5,8,13H,2,6-7H2,1H3

InChI Key

ODHJFBCIWAORTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-({2-[(3-Nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol (4d)

  • Structure: Shares the 3-nitrophenyl and ethanolamine motifs but incorporates a quinazoline ring.
  • Synthesis: Prepared via refluxing 3-nitroaniline with a quinazoline precursor in ethanol/DMF, yielding 48% after chromatography .
  • Reactivity: The quinazoline core enables heterocyclic interactions, contrasting with the simpler ethylaminoethanol structure of the target compound.

(E)-1-Benzylidene-2-(3-nitrophenyl)hydrazines

  • Structure: Feature a hydrazine linker instead of an ethylaminoethanol group.
  • Synthesis : Solvent-free method achieves >75% yield via Buchner filtration, outperforming solvent-based routes .
  • Reactivity : Undergo Hammett correlation studies due to substituent effects on the nitro group .

1-(3-Nitrophenyl)ethanone

  • Structure: Replaces the ethylaminoethanol group with a ketone.
  • Physical Properties : Higher melting point (~167°C) due to crystalline packing of the ketone .
  • Reactivity : The nitro group directs electrophilic substitution, whereas the target compound’s amine and hydroxyl groups may favor nucleophilic or coordination chemistry.

2-Ethyl Hexylamine

  • Structure : Shares the ethylamine group but lacks nitro and hydroxyl substituents.
  • Applications : Used in surfactants and agrochemicals, suggesting industrial relevance for the target compound if functionalized appropriately.

Undecylenic Acid Esters (e.g., 2-Ethyl Hexyl Esters)

  • Structure: Esters of ethanol derivatives with long alkyl chains.
  • Physicochemical Data : NMR signals for ester O-CH2 protons (3.9–4.0 ppm) and C=O peaks (~172 ppm) contrast with the target compound’s expected amine and hydroxyl signals.
  • Applications: Lubricants with high viscosity indices, demonstrating how ethanol derivatives can be tailored for industrial uses .

Comparative Analysis Tables

Table 2: Physical and Spectral Properties

Compound Melting Point (°C) Key NMR Signals (δ, ppm) Functional Group Reactivity Reference
1-(3-Nitrophenyl)ethanone ~167 - Nitro-directed electrophilic substitution
2-Ethyl Hexyl Undecylenate - O-CH2: 3.9–4.0; C=O: ~172 Ester hydrolysis, oxidation
Target Compound (Inferred) <167* Expected: NH (~5–6), OH (~1–5) Nucleophilic amine, hydrogen bonding -

*Predicted lower than 1-(3-nitrophenyl)ethanone due to hydroxyl group disruption.

Key Research Findings

  • Bioactivity Potential: Nitroaromatic hydrazines exhibit antimicrobial activity , warranting similar assays for the target compound.
  • Hazard Profile : Ethylamine derivatives like 2-ethyl hexylamine are corrosive , implying need for careful handling during synthesis.
  • Structural Flexibility: Ethanol backbones can be functionalized into esters (lubricants ) or amines (pharmaceutical intermediates), highlighting the target compound’s versatility.

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